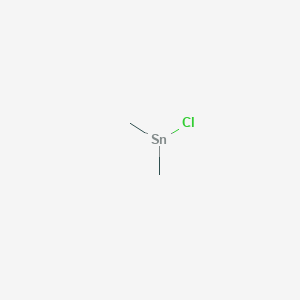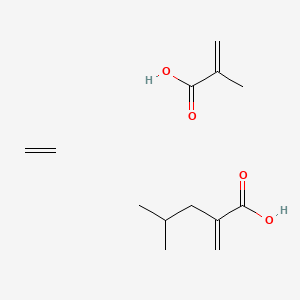
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is a synthetic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide typically involves multiple steps. One common method starts with the esterification of D-serine under acidic conditions with methanol to form the corresponding ester. This ester is then reacted with butylamine to form the corresponding amide. The free amino group is then acylated with acetic anhydride, followed by chiral resolution and O-methylation using methyl iodide in the presence of silver oxide .
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and reduce costs. These methods often avoid the use of column chromatography and chiral resolution, which can be expensive and time-consuming. Instead, they may use alternative reagents and conditions to streamline the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide involves its interaction with specific molecular targets. It binds to neuronal sodium channels, increasing their recovery rate and inhibiting the transport of neurotransmitters from the synaptic cleft. This action helps to stabilize neuronal activity and prevent seizures . Additionally, it affects energy metabolism by inhibiting mitochondrial enzymes such as complex I/III .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
O-Acetamido-N~2~-acetyl-N-butyl-D-serinamide is unique due to its specific functional groups, which enhance its solubility and stability. These properties make it particularly useful in the development of new pharmaceuticals and specialty chemicals .
Propriétés
Numéro CAS |
51541-31-2 |
|---|---|
Formule moléculaire |
C11H21N3O4 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-acetamidooxy-N-butylpropanamide |
InChI |
InChI=1S/C11H21N3O4/c1-4-5-6-12-11(17)10(13-8(2)15)7-18-14-9(3)16/h10H,4-7H2,1-3H3,(H,12,17)(H,13,15)(H,14,16)/t10-/m1/s1 |
Clé InChI |
HVBCNRLFZSQPMF-SNVBAGLBSA-N |
SMILES isomérique |
CCCCNC(=O)[C@@H](CONC(=O)C)NC(=O)C |
SMILES canonique |
CCCCNC(=O)C(CONC(=O)C)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


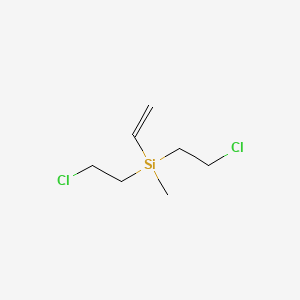
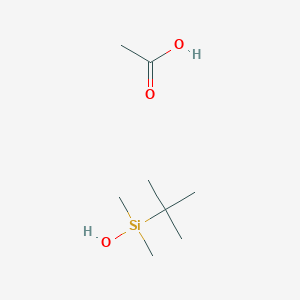
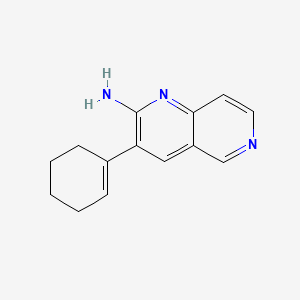


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![Bromo[(trimethylsilyl)methyl]mercury](/img/structure/B14667606.png)

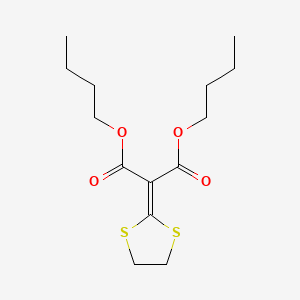
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)
